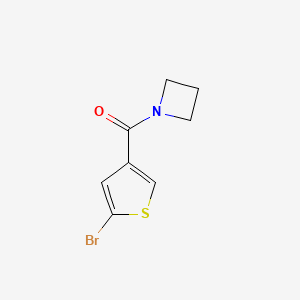
5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide typically involves the following steps:
Cyclobutylation: The 3,3-difluorocyclobutyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable cyclobutyl halide with a nucleophile, such as a thiophene derivative.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the brominated thiophene derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the thiophene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Amidation and Esterification: The carboxamide group can participate in amidation and esterification reactions, forming new amide or ester derivatives.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Cyclobutylation: Cyclobutyl halides, nucleophiles
Amidation: Amines, N,N’-dicyclohexylcarbodiimide (DCC)
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄)
Major Products Formed
Substitution Products: Various substituted thiophene derivatives
Oxidation Products: Oxidized thiophene derivatives
Reduction Products: Reduced thiophene derivatives
Amide and Ester Derivatives: New amide and ester compounds
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Materials Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the bromine and difluorocyclobutyl groups can influence the compound’s binding affinity and selectivity towards these targets. The thiophene ring’s electronic properties also play a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-N-(3,3-difluorocyclobutyl)nicotinamide
- 5-Bromo-N-(3,3-difluorocyclobutyl)-1,3-thiazole-4-carboxamide
Uniqueness
5-Bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
5-bromo-N-(3,3-difluorocyclobutyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NOS/c10-7-1-5(4-15-7)8(14)13-6-2-9(11,12)3-6/h1,4,6H,2-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSQPICMZLWZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8199546.png)
